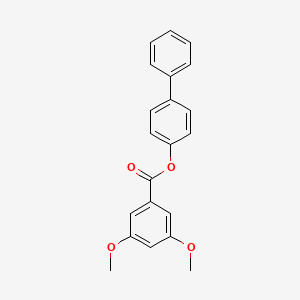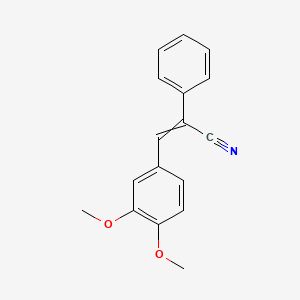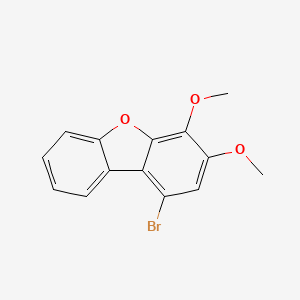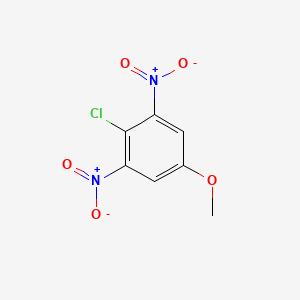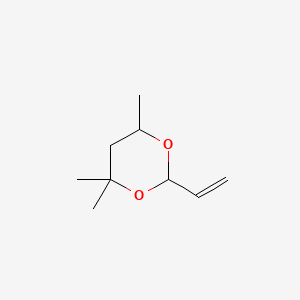
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C5H8Cl2O2S and a molecular weight of 203.088 g/mol . This compound is characterized by a five-membered ring structure containing sulfur and two chlorine atoms attached to the third and fourth carbon atoms, along with a methyl group on the third carbon. It is a derivative of tetrahydrothiophene, which is a saturated analog of thiophene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide typically involves the chlorination of 3-methyltetrahydrothiophene followed by oxidation. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions . The oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the sulfur atom into a sulfone group, resulting in the formation of the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations . The use of catalysts and phase transfer agents can further enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorine atoms and methyl group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide
- 3-Chloro-4-trichloromethyltetrahydrothiophene 1,1-dioxide
- 3,4-Dibromo-3-chlorotetrahydrothiophene 1,1-dioxide
- 2,3,4,5-Tetraphenyltetrahydrothiophene 1,1-dioxide
Uniqueness
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a methyl group on the tetrahydrothiophene ring enhances its reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
103639-71-0 |
|---|---|
Molecular Formula |
C5H8Cl2O2S |
Molecular Weight |
203.09 g/mol |
IUPAC Name |
3,4-dichloro-3-methylthiolane 1,1-dioxide |
InChI |
InChI=1S/C5H8Cl2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3 |
InChI Key |
KFEUDNGJWWGRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CS(=O)(=O)CC1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


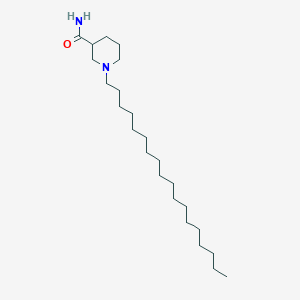
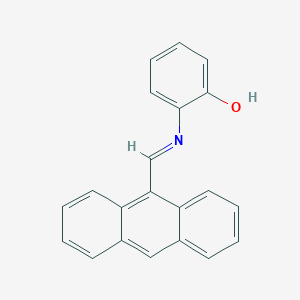

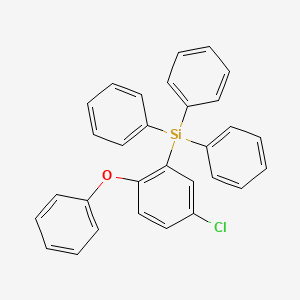
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
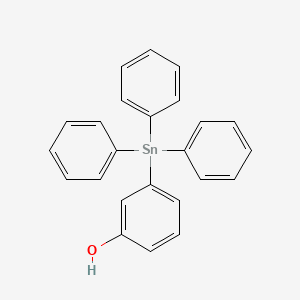
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
